molecular formula C22H19BrN2O2S B2689835 5-(4-bromophenyl)-3-phenyl-1-tosyl-4,5-dihydro-1H-pyrazole CAS No. 361170-77-6

5-(4-bromophenyl)-3-phenyl-1-tosyl-4,5-dihydro-1H-pyrazole

Cat. No.: B2689835
CAS No.: 361170-77-6
M. Wt: 455.37
InChI Key: YWLXPQFSNMVULD-UHFFFAOYSA-N
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Description

5-(4-bromophenyl)-3-phenyl-1-tosyl-4,5-dihydro-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes a bromophenyl group, a phenyl group, and a tosyl group attached to a dihydropyrazole ring. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Scientific Research Applications

5-(4-bromophenyl)-3-phenyl-1-tosyl-4,5-dihydro-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the synthesis of materials with specific chemical properties, such as dyes and polymers.

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, given the known activities of other pyrazole derivatives . Additionally, its reactivity could be explored in the context of synthetic chemistry, potentially leading to the development of new synthetic methods .

Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.

Mode of Action

Similar compounds have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects . These activities suggest that the compound may interact with its targets to induce changes that inhibit the growth or function of certain cells or organisms.

Biochemical Pathways

Similar compounds have been shown to affect various biological processes, such as inflammation and cell proliferation . These effects suggest that the compound may interact with multiple biochemical pathways, leading to downstream effects that contribute to its overall biological activity.

Result of Action

Similar compounds have been reported to exhibit antiviral, anti-inflammatory, and anticancer activities , suggesting that the compound may have similar effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-3-phenyl-1-tosyl-4,5-dihydro-1H-pyrazole typically involves the reaction of 4-bromobenzaldehyde, acetophenone, and p-toluenesulfonylhydrazide. The reaction proceeds through a cyclization process, forming the dihydropyrazole ring. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol or methanol. The reaction mixture is usually heated under reflux to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-bromophenyl)-3-phenyl-1-tosyl-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can convert the compound into its dihydropyrazole form.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Pyrazole derivatives with various functional groups.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Compounds with different substituents on the phenyl ring.

Comparison with Similar Compounds

Similar Compounds

    3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Another heterocyclic compound with a bromophenyl group.

    (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one: A pyrazole derivative with a bromophenyl group and a hydroxyprop-2-en-1-one moiety.

Uniqueness

5-(4-bromophenyl)-3-phenyl-1-tosyl-4,5-dihydro-1H-pyrazole is unique due to the presence of the tosyl group, which imparts specific chemical properties such as increased stability and reactivity. This makes it a valuable intermediate in the synthesis of various complex molecules.

Properties

IUPAC Name

3-(4-bromophenyl)-2-(4-methylphenyl)sulfonyl-5-phenyl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN2O2S/c1-16-7-13-20(14-8-16)28(26,27)25-22(18-9-11-19(23)12-10-18)15-21(24-25)17-5-3-2-4-6-17/h2-14,22H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWLXPQFSNMVULD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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